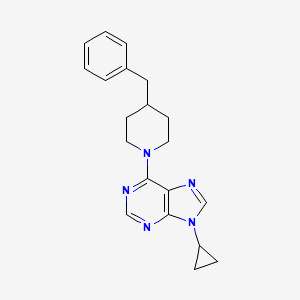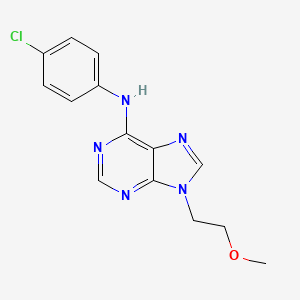
6-(4-benzylpiperidin-1-yl)-9-cyclopropyl-9H-purine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(4-Benzylpiperidin-1-yl)-9-cyclopropyl-9H-purine is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a purine core substituted with a benzylpiperidine moiety and a cyclopropyl group, making it a versatile molecule for research and industrial purposes.
Mechanism of Action
Target of Action
The compound 6-(4-benzylpiperidin-1-yl)-9-cyclopropyl-9H-purine is a derivative of benzylpiperidine . Benzylpiperidine derivatives have been found to have high affinity towards sigma-1 receptors (S1R) . S1R is a chaperone protein that modulates various biological functions and is involved in the pathophysiology of several diseases .
Mode of Action
Benzylpiperidine derivatives, such as this compound, act as monoamine releasing agents . They have a selectivity for releasing dopamine versus serotonin, and are most efficacious as releasers of norepinephrine . This interaction with monoamine neurotransmitters can lead to changes in neuronal signaling and ultimately influence behavior and cognition .
Biochemical Pathways
The compound’s interaction with S1R can modulate various biochemical pathways. For instance, it has been found that benzylpiperidine derivatives can prevent β-sheet aggregation and fibril formation, which are key processes in the pathogenesis of neurodegenerative diseases like Alzheimer’s . They can also inhibit acetylcholinesterase-mediated amyloid-beta fibrillogenesis, another crucial pathway in Alzheimer’s disease .
Pharmacokinetics
Benzylpiperidine derivatives are known to have a fast onset of action and a short duration . This suggests that they are rapidly absorbed and eliminated, which could impact their bioavailability and efficacy.
Result of Action
The interaction of this compound with its targets can lead to various molecular and cellular effects. For instance, it can inhibit the formation of toxic amyloid-beta fibrils, exert neuroprotective action on cells, and inhibit reactive oxygen species generation . These actions can potentially alleviate the symptoms of neurodegenerative diseases and improve cognitive function .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-benzylpiperidin-1-yl)-9-cyclopropyl-9H-purine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Purine Core: The purine core can be synthesized through a series of cyclization reactions starting from simple precursors like formamide and glycine derivatives.
Introduction of the Cyclopropyl Group: The cyclopropyl group is often introduced via cyclopropanation reactions using reagents such as diazomethane or cyclopropylcarbinol.
Attachment of the Benzylpiperidine Moiety: The benzylpiperidine group is typically attached through nucleophilic substitution reactions, where a benzylpiperidine derivative reacts with the purine core under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to increase yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
6-(4-Benzylpiperidin-1-yl)-9-cyclopropyl-9H-purine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert certain functional groups within the molecule to their reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where different substituents can be introduced or replaced on the purine core or the benzylpiperidine moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenated reagents, organometallic compounds, and strong bases or acids.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
6-(4-Benzylpiperidin-1-yl)-9-cyclopropyl-9H-purine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its therapeutic potential in treating neurological disorders, cancer, and infectious diseases.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Comparison with Similar Compounds
Similar Compounds
4-Benzylpiperidine: A related compound with a simpler structure, known for its use as a monoamine releasing agent.
1-Benzyl-4-piperidone: Another similar compound used in the synthesis of various pharmaceuticals.
Uniqueness
6-(4-Benzylpiperidin-1-yl)-9-cyclopropyl-9H-purine stands out due to its unique combination of a purine core with a benzylpiperidine moiety and a cyclopropyl group
Properties
IUPAC Name |
6-(4-benzylpiperidin-1-yl)-9-cyclopropylpurine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5/c1-2-4-15(5-3-1)12-16-8-10-24(11-9-16)19-18-20(22-13-21-19)25(14-23-18)17-6-7-17/h1-5,13-14,16-17H,6-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAXQMUHQWZEWLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C=NC3=C2N=CN=C3N4CCC(CC4)CC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![6-fluoro-2-(4-{[(5-fluoro-2,6-dimethylpyrimidin-4-yl)oxy]methyl}piperidin-1-yl)-1,3-benzoxazole](/img/structure/B6468116.png)
![9-(2-methoxyethyl)-6-{5-[6-(trifluoromethyl)pyridazin-3-yl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-9H-purine](/img/structure/B6468119.png)
![6-[4-(4-fluorophenyl)piperazin-1-yl]-9-[(oxolan-2-yl)methyl]-9H-purine](/img/structure/B6468124.png)
![4-{[9-(2-methoxyethyl)-9H-purin-6-yl]amino}benzamide](/img/structure/B6468131.png)
![9-(2-methoxyethyl)-6-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}-9H-purine](/img/structure/B6468132.png)
![N-(3-bromophenyl)-9-[(oxolan-2-yl)methyl]-9H-purin-6-amine](/img/structure/B6468135.png)


![6-cyclopropyl-2-[4-(quinolin-4-yl)piperazin-1-yl]-3,4-dihydropyrimidin-4-one](/img/structure/B6468151.png)

![6-{5-[5-fluoro-6-(propan-2-yl)pyrimidin-4-yl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-9-(2-methoxyethyl)-9H-purine](/img/structure/B6468174.png)
![1-ethyl-2-[5-(5-fluoropyridine-3-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1H-1,3-benzodiazole](/img/structure/B6468190.png)
![2-[1-(3,4-dihydro-1H-2-benzopyran-1-carbonyl)piperidin-4-yl]-1,8-naphthyridine](/img/structure/B6468193.png)
![9-(2-methoxyethyl)-6-{5-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-9H-purine](/img/structure/B6468210.png)
